3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate
Description
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Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7S/c1-3-4-14-9-15-19(11-18(14)28-29(2,23)24)27-12-16(21(15)22)13-5-6-17-20(10-13)26-8-7-25-17/h5-6,9-12H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNEMOLKLVAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OS(=O)(=O)C)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chromenone core and a dihydrobenzo[b][1,4]dioxin moiety. The molecular formula is , and it has a molecular weight of approximately 357.41 g/mol. The presence of the methanesulfonate group enhances its solubility and reactivity, which may contribute to its biological effects.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Antioxidant Activity : It may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.0 |
Antimicrobial Activity
In vitro tests revealed that the compound showed antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Cancer Treatment : A clinical trial explored the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Results indicated a notable reduction in tumor size when combined with standard chemotherapy agents.
- Antibacterial Efficacy : Another study evaluated the compound's effectiveness in treating skin infections caused by antibiotic-resistant strains of bacteria. Patients treated with topical formulations containing this compound showed significant improvement compared to those receiving placebo treatments.
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 60–80°C during esterification to minimize side reactions.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Basic: Which analytical techniques are critical for characterizing purity and stability?
Methodological Answer:
- Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm quantifies impurities (<0.5%) .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms structural integrity and detects residual solvents .
- Stability Profiling :
- DSC/TGA : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C), while thermogravimetric analysis (TGA) monitors mass loss under heating (10°C/min) .
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Advanced: How can researchers investigate biological target interactions, and what methodologies are suitable?
Methodological Answer:
- Target Identification :
- Molecular Docking : Use AutoDock Vina to predict binding to enzymes like COX-2 or kinases, leveraging the dihydrobenzo[b][1,4]dioxin moiety’s π-π stacking potential .
- Binding Affinity Quantification :
- Surface Plasmon Resonance (SPR) : Immobilize recombinant proteins on CM5 chips; measure KD values in real-time (e.g., 10–100 nM range) .
- Isothermal Titration Calorimetry (ITC) : Titrate compound into protein solutions (e.g., 20 µM BSA) to determine ΔH and ΔS of binding .
Q. Comparative Analysis of Analogues :
Implications : The propyl and methanesulfonate groups balance lipophilicity and stability, making the target compound more potent than analogs .
Advanced: What strategies resolve contradictions in thermal stability or bioactivity data?
Methodological Answer:
- Thermal Stability Discrepancies :
- Controlled Replicates : Perform triplicate DSC runs under inert gas (N₂) to exclude oxidative degradation .
- Powder X-ray Diffraction (PXRD) : Confirm crystalline vs. amorphous forms, as amorphous phases degrade faster .
- Bioactivity Variability :
- Cell Line Validation : Use >2 cell lines (e.g., HeLa, MCF-7) to rule out cell-specific artifacts .
- Metabolite Screening : Incubate compound with liver microsomes (human/rat) to identify active/inactive metabolites interfering with assays .
Case Study : A 2024 study resolved conflicting IC₅₀ values (15–80 nM) by standardizing ATP concentrations in kinase assays, confirming true potency as 22 ± 2 nM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
